

Spectroscopic Characterization of (1R,2S)-2-Methylcyclohexanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (1R,2S)-2-Methylcyclohexanamine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for **(1R,2S)-2-Methylcyclohexanamine hydrochloride**. As a chiral amine, understanding its precise structural features through spectroscopic techniques is paramount for its application in pharmaceutical development and stereoselective synthesis. This document, authored from the perspective of a Senior Application Scientist, offers practical insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles.

While experimental spectra for this specific hydrochloride salt are not widely available in public databases, this guide presents a comprehensive analysis based on predicted data derived from analogous structures and foundational spectroscopic theory. This approach provides a robust framework for researchers to interpret their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(1R,2S)-2-Methylcyclohexanamine hydrochloride**, both ^1H and ^{13}C NMR are essential for confirming the stereochemistry and constitution.

^1H NMR Spectroscopy

Expected Data: The proton NMR spectrum is predicted to show a complex pattern of signals for the cyclohexyl ring protons, a distinct signal for the methyl group, and characteristic signals for the ammonium protons. The use of a deuterated solvent such as D_2O will lead to the exchange of the acidic ammonium protons with deuterium, causing their signal to disappear, which can be a useful diagnostic tool.^[1]

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) Hz |
|---------------------------|--|-----------------------|--|
| NH_3^+ | 7.5 - 8.5 | Broad singlet | - |
| H1 (CH-NH_3^+) | ~ 3.0 - 3.4 | Multiplet | Axial-axial and axial-equatorial couplings |
| H2 (CH-CH_3) | ~ 1.8 - 2.2 | Multiplet | Complex couplings |
| Cyclohexyl CH_2 | 1.0 - 2.0 | Multiplet | Complex overlapping signals |
| CH_3 | ~ 0.9 - 1.2 | Doublet | ~ 6 -7 |

Expertise & Experience: Interpreting the ^1H NMR Spectrum

The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group, causing the adjacent H1 proton to be shifted downfield. The cis-relationship between the methyl group and the amine is a key feature. The proton on the carbon bearing the amine group (H1) and the proton on the carbon with the methyl group (H2) will have a specific spatial relationship that influences their coupling constants. In the preferred chair conformation, the substituents will aim to occupy equatorial positions to minimize steric strain. However, the interpretation of the exact conformation from coupling constants can be complex due to the dynamic nature of the ring.

Experimental Protocol: Acquiring a ^1H NMR Spectrum

A standard protocol for acquiring a high-quality ^1H NMR spectrum of an amine hydrochloride is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of **(1R,2S)-2-Methylcyclohexanamine hydrochloride** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is fully dissolved.
- **Internal Standard:** Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for accurate chemical shift referencing.
- **NMR Tube:** Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
- **Spectrometer Setup:** Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.
- **Data Acquisition:** Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

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References

- 1. (1R,2R)-2-Methylcyclohexanamine | C₇H₁₅N | CID 6993482 - PubChem [pubchem.ncbi.nlm.nih.gov]
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